2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
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Overview
Description
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.
Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Functionalization: The ethanol group is introduced in the final step, typically through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- 2-(4-(Ethylsulfonyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanol
- 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Uniqueness
2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to the combination of the ethylsulfonyl group and the thiophene ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-2-19(16,17)14-7-5-13(6-8-14)10-11(15)12-4-3-9-18-12/h3-4,9,11,15H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVUXJRJDNNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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